1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS No.: 1795084-74-0
Cat. No.: VC5076671
Molecular Formula: C13H14ClFN4O2S
Molecular Weight: 344.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795084-74-0 |
|---|---|
| Molecular Formula | C13H14ClFN4O2S |
| Molecular Weight | 344.79 |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2 |
| Standard InChI Key | RZQVOVLIIGZZPU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds like 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, including the formation of the piperidine and triazole rings and the introduction of the sulfonyl group. Common methods for forming such compounds include nucleophilic substitution reactions and click chemistry for the triazole ring formation.
Biological Activities
Compounds with similar structures, such as those containing sulfonyl and triazole groups, have been studied for their potential biological activities. For example, sulfonyl-containing compounds are known for their ability to inhibit enzymes, while triazole rings are often found in compounds with antimicrobial and antifungal properties .
Research Findings and Applications
While specific research findings on 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are not available, compounds with similar structures have shown promise in various fields:
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